molecular formula C16H17N5O3 B2638787 7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396809-49-6

7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2638787
CAS No.: 1396809-49-6
M. Wt: 327.344
InChI Key: IHDQHNGLWPGIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(3-Methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a bicyclic heterocyclic compound derived from the pyrimido[4,5-d]pyrimidine scaffold. Its core structure consists of fused pyrimidine rings with two dione moieties at positions 2 and 3. Key substituents include a phenyl group at position 3 and a 3-methoxypropylamino group at position 4. This compound has garnered interest due to its structural similarity to bioactive pyrimidine derivatives, particularly in kinase inhibition and anticancer applications .

Properties

IUPAC Name

2-(3-methoxypropylamino)-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-24-9-5-8-17-15-18-10-12-13(19-15)20-16(23)21(14(12)22)11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H2,17,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDQHNGLWPGIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC=C2C(=N1)NC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core, which can be achieved through the condensation of appropriate aldehydes with urea or thiourea under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, often using phenyl halides and a suitable base.

    Formation of the Pyrimido[4,5-d]pyrimidine Ring: This step involves cyclization reactions that typically require heating under reflux with specific catalysts or reagents such as ammonium acetate.

    Attachment of the 3-Methoxypropylamino Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropylamino group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, 7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It has been explored as a potential anticancer agent, given its ability to interfere with specific cellular pathways involved in cancer progression.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The pyrimido[4,5-d]pyrimidine scaffold allows for diverse substitutions, which influence solubility, bioavailability, and target affinity. Below is a comparison of key derivatives:

Compound Name Substituents (Positions) Molecular Weight Key Features Reference
Target Compound 3-Ph, 7-(3-methoxypropylamino) ~340.3 (est.) Hydrophobic phenyl and polar methoxypropylamino groups; moderate solubility
7-(4-Methoxyphenyl)-1-methyl derivative 7-(4-MeOPh), 1-Me 284.28 Enhanced electron-donating methoxy group; lower molecular weight
7-(4-Chlorophenyl)-1-ethyl derivative 7-(4-ClPh), 1-Et 302.72 Electron-withdrawing Cl improves membrane permeability
1,7-Dimethyl derivative 1-Me, 7-Me 192.18 Simplest analog; limited steric hindrance
STL127705 (Compound L) 7-[[2-(3,4-Dimethoxyphenyl)ethyl]amino], 3-(3-FPh) ~490.4 (est.) Fluorophenyl and dimethoxyphenyl groups enhance kinase selectivity

Key Observations :

  • The target compound’s 3-phenyl group provides hydrophobic interactions, while the 3-methoxypropylamino group introduces polarity, balancing solubility and membrane permeability .
  • STL127705 (a structurally complex analog) demonstrates that fluorinated and methoxy-substituted aryl groups improve binding to kinase targets like DNA-PK, highlighting the importance of substituent electronic effects .
2.2.1 Anticancer Activity
  • Compound 65f (from ): A tetrahydropyrimido[4,5-d]pyrimidine-trione with a 4-nitrophenyl substituent showed potent activity against MCF-7, HeLa, and A-549 cell lines (IC₅₀ < 10 µM). The nitro group’s electron-withdrawing nature enhances DNA intercalation or kinase inhibition .
  • Target Compound : Lacks electron-withdrawing groups on the phenyl ring, which may reduce cytotoxicity compared to 65f.
2.2.2 Kinase Inhibition
  • EGFR Inhibitors (): Derivatives with 4-anilinoquinazoline-like substitutions (e.g., compound 18) inhibit EGFR L858R/T790M mutants (IC₅₀ = 0.8 nM). The target compound’s 3-phenyl group may occupy hydrophobic kinase pockets, but absence of quinazoline-like moieties limits EGFR affinity .
  • BTK Inhibitors (): Pyrimido[4,5-d]pyrimidine-2,4-dione derivatives with arylurea side chains showed BTK inhibition (IC₅₀ = 3–50 nM). The target compound’s methoxypropylamino group may mimic urea-binding interactions, but further optimization is needed .
2.2.3 Enzymatic Inhibition
  • APP-MP (): A pyrimido[5,4-d]pyrimidine nucleotide inhibits PRS1 (IC₅₀ = 5.2 µM) via allosteric ADP-site binding. The target compound’s lack of nucleotide-like phosphate groups precludes PRS inhibition, emphasizing scaffold-specific effects .

Biological Activity

The compound 7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a member of the pyrimidine family, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The process may include:

  • Formation of the pyrimidine core through cyclization reactions.
  • Introduction of functional groups , such as the methoxypropylamino moiety, which is essential for biological activity.

Example Synthesis Pathway

  • Starting material: 3-phenylpyrimidine derivative.
  • Reagents: Methoxypropylamine and appropriate coupling agents.
  • Final product: this compound.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. For instance, it has been shown to inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a critical role in protein synthesis and cell proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against eEF-2K:

  • IC50 Values : The compound shows an IC50 value of approximately 420 nM in inhibiting eEF-2K activity in MDA-MB-231 breast cancer cells, indicating a potent effect on this target .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the pyrimidine structure can enhance or diminish biological activity:

CompoundStructure ModificationIC50 (nM)Biological Activity
6Base compound420eEF-2K inhibitor
9Methyl substitution930eEF-2K inhibitor
12No significant modification>25,000No inhibition

This table summarizes findings from SAR studies where various derivatives were tested for their inhibitory effects on eEF-2K .

Cancer Treatment Potential

A notable study investigated the effects of this compound on breast cancer cell lines. The findings revealed that treatment with the compound resulted in a significant reduction in phosphorylated eEF-2 levels, suggesting its potential as an anticancer agent by disrupting protein synthesis pathways .

Immunological Activity

Another area of research explored the immunological effects of similar pyrimidine derivatives. Compounds with structural similarities to our target have shown promise as immunosuppressants and antiviral agents. These findings suggest that modifications to the pyrimidine structure can lead to diverse biological activities .

Q & A

Q. What are the key structural features of 7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, and how can they be elucidated experimentally?

  • Methodological Answer : Structural elucidation requires a combination of spectroscopic and crystallographic techniques:
  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to assign proton and carbon environments. For example, aromatic protons in the phenyl group (δ 7.2–7.5 ppm) and methoxypropyl signals (δ 3.3–3.5 ppm) should be resolved .
  • IR Spectroscopy : Identify carbonyl stretches (1650–1700 cm1^{-1}) and N–H bending (1500–1600 cm1^{-1}) to confirm the pyrimidinedione core .
  • X-ray Crystallography : Resolve the fused bicyclic system and substituent orientations for absolute configuration .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters:
  • Variables : Temperature (e.g., 80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C or organocatalysts) .
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 100°C in DMF with 5 mol% catalyst yields >85%) .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water) to isolate high-purity fractions (>98%) .

Q. What preliminary assays are recommended to evaluate the compound’s biological activity?

  • Methodological Answer : Begin with in vitro screening :
  • Enzyme Inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC50_{50} determination) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., ATP-binding sites) .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

  • Methodological Answer : Address discrepancies through orthogonal validation :
  • Dose-Response Repetition : Replicate assays under standardized conditions (e.g., pH, serum concentration) .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific interactions .
  • Structural Analog Comparison : Test derivatives (e.g., varying methoxypropyl chain length) to isolate structure-activity relationships (SAR) .

Q. What advanced techniques are suitable for studying the compound’s reaction mechanisms in catalytic processes?

  • Methodological Answer : Combine computational and kinetic analyses :
  • DFT Calculations : Map reaction pathways (e.g., nucleophilic substitution at the pyrimidine core) using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Isotopic Labeling : Track 18O^{18}O incorporation in carbonyl groups during hydrolysis via mass spectrometry .
  • Stopped-Flow Kinetics : Measure intermediate formation rates (millisecond resolution) under varying pH and temperature .

Q. How can researchers address solubility and stability challenges in formulation studies?

  • Methodological Answer : Employ physicochemical characterization :
  • Solubility Screening : Test in co-solvents (PEG-400, cyclodextrins) using shake-flask methods .
  • Accelerated Stability Studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC-MS for hydrolytic byproducts .
  • Solid-State Analysis : Use DSC and PXRD to identify stable polymorphs and amorphous dispersions .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action in cellular models?

  • Methodological Answer : Integrate multi-omics and genetic tools :
  • CRISPR Knockout : Target putative receptors (e.g., GPCRs) to confirm pathway dependency .
  • Metabolomics : Profile intracellular metabolites (LC-MS) post-treatment to map metabolic shifts (e.g., TCA cycle inhibition) .
  • Live-Cell Imaging : Track subcellular localization using fluorescent probes (e.g., BODIPY-labeled derivatives) .

Key Data Types for Methodological Rigor

Parameter Example Data Relevance
NMR Chemical Shiftsδ 7.4 (phenyl), δ 3.4 (methoxypropyl)Structural confirmation
IC50_{50} Values12.5 µM (EGFR kinase inhibition)Biological potency
DFT Energy BarriersΔG^\ddagger = 28.6 kcal/molMechanistic insight
Solubility in PEG-40045 mg/mL at 25°CFormulation optimization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.